5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate: is a chemical compound with the molecular formula C15H23NO4S2 and a molecular weight of 345.47742 g/mol . This compound belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide and ethanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby inhibiting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylbenzothiazole
- 3-Ethyl-2-methylbenzothiazolium chloride
- 5-Methoxy-2-ethylbenzothiazole
Uniqueness
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
654069-92-8 |
---|---|
Molekularformel |
C15H23NO4S2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
ethanesulfonate;5-ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C13H18NOS.C2H6O3S/c1-5-14-10(4)16-13-7-9(3)12(15-6-2)8-11(13)14;1-2-6(3,4)5/h7-8H,5-6H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NSSGUNZVHCDCCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)OCC)C.CCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.